

# Safinamide Demonstrates Superior Efficacy Over Placebo in Managing Parkinson's Disease Symptoms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

| Compound of Interest |                           |
|----------------------|---------------------------|
| Compound Name:       | Safinamide                |
| Cat. No.:            | B1662184                  |
|                      | <a href="#">Get Quote</a> |

New research from multiple double-blind, randomized controlled trials has established the efficacy of **safinamide** as an adjunct therapy in treating motor fluctuations in patients with Parkinson's disease (PD). The data consistently show significant improvements in key clinical endpoints for patients receiving **safinamide** compared to those on placebo, particularly in increasing "ON" time without troublesome dyskinesia, reducing "OFF" time, and improving motor function scores.

**Safinamide**'s unique dual mechanism of action, which involves both dopaminergic and non-dopaminergic pathways, sets it apart from other treatments. It acts as a selective and reversible monoamine oxidase B (MAO-B) inhibitor, which increases dopamine levels in the brain. Additionally, it modulates glutamate release through the state-dependent blockade of voltage-gated sodium channels.<sup>[1][2]</sup> This dual action is believed to contribute to its observed clinical benefits in both motor and non-motor symptoms of Parkinson's disease.<sup>[3][4]</sup>

## Key Clinical Trial Findings

Several pivotal, multicenter, double-blind, placebo-controlled studies have evaluated the efficacy and safety of **safinamide** as an add-on therapy for PD patients. The most prominent among these are the SETTLE study, Study 016, and the MOTION study.

## Efficacy in Patients with Motor Fluctuations (SETTLE and Study 016)

The SETTLE (**Safinamide** as Add-on to Levodopa in Patients with Parkinson's Disease and Motor Fluctuations) study and Study 016 were 24-week trials that assessed the efficacy of **safinamide** (50 mg/day and 100 mg/day) as an add-on to a stable dose of levodopa in mid- to late-stage PD patients experiencing motor fluctuations.[5][6]

A pooled analysis of these two studies demonstrated statistically significant improvements in primary and secondary efficacy endpoints for patients treated with **safinamide** compared to placebo.[6]

Table 1: Pooled Efficacy Data from SETTLE and Study 016 (24 weeks)

| Efficacy Endpoint                                            | Safinamide 50 mg/day (Mean Change from Baseline) | Safinamide 100 mg/day (Mean Change from Baseline) | Placebo (Mean Change from Baseline) |
|--------------------------------------------------------------|--------------------------------------------------|---------------------------------------------------|-------------------------------------|
| Increase in "ON" Time without Troublesome Dyskinesia (hours) | +1.37[7]                                         | +1.36[7]                                          | +0.97[7]                            |
| Decrease in "OFF" Time (hours)                               | Significant improvement vs. placebo[7]           | Significant improvement vs. placebo[7]            | -                                   |
| UPDRS Part III (Motor Score) Improvement                     | -1.8 (p=0.0138 vs. placebo)[7]                   | -2.6 (p=0.0006 vs. placebo)[7]                    | -                                   |

UPDRS: Unified Parkinson's Disease Rating Scale

## Efficacy in Early-Stage Parkinson's Disease (MOTION study)

The MOTION study was a 24-week trial that evaluated **safinamide** as an add-on therapy to a single dopamine agonist in early-stage PD patients.[8] The results showed that **safinamide** at

a dose of 100 mg/day significantly improved motor symptoms as measured by the UPDRS Part III score.[8][9]

Table 2: Efficacy Data from the MOTION Study (24 weeks)

| Efficacy Endpoint                           | Safinamide 100 mg/day<br>(Mean Change from<br>Baseline) | Placebo (Mean Change<br>from Baseline) |
|---------------------------------------------|---------------------------------------------------------|----------------------------------------|
| UPDRS Part III (Motor Score)<br>Improvement | -6.0[9]                                                 | -3.6[9]                                |

## Impact on Non-Motor Symptoms

Beyond its effects on motor symptoms, **safinamide** has also shown benefits in addressing non-motor symptoms of Parkinson's disease. Post-hoc analyses of clinical trial data suggest that **safinamide** may improve mood, pain, and quality of life.[3][10] A prospective longitudinal study also indicated potential improvements in urinary disturbances and symptoms of apathy and fatigue.[4][11]

## Experimental Protocols

The methodologies of the key clinical trials were robust and designed to minimize bias.

SETTLE and Study 016 Protocol:[5][6]

- Study Design: Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.
- Patient Population: Patients with mid- to late-stage idiopathic Parkinson's disease experiencing motor fluctuations ("wearing-off") while on a stable dose of levodopa, with or without other concomitant PD medications.
- Intervention: Patients were randomized to receive **safinamide** (50 mg/day or 100 mg/day) or a matching placebo once daily for 24 weeks.

- Primary Endpoint: Change from baseline in daily "ON" time without troublesome dyskinesia, as recorded in patient diaries.
- Secondary Endpoints: Changes in "OFF" time, UPDRS scores (Parts II and III), and Clinical Global Impression of Change (CGI-C).

MOTION Study Protocol:[8]

- Study Design: 24-week, multicenter, randomized, double-blind, placebo-controlled study.
- Patient Population: Patients with early-stage idiopathic Parkinson's disease treated with a stable dose of a single dopamine agonist.
- Intervention: Patients were randomized to receive **safinamide** (50 mg/day or 100 mg/day) or placebo.
- Primary Endpoint: Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor examination) total score.

## Visualizing the Mechanisms and Study Design

To better understand the underlying science and the structure of the clinical trials, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Dual mechanism of action of **safinamide**.



[Click to download full resolution via product page](#)

Caption: Typical randomized controlled trial workflow.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tandfonline.com](http://tandfonline.com) [tandfonline.com]

- 2. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Safinamide on Motor and Non-Motor Symptoms in Patients with Parkinson's Disease and Motor Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of safinamide on non-motor, cognitive, and behavioral symptoms in fluctuating Parkinson's disease patients: a prospective longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized trial of safinamide add-on to levodopa in Parkinson's disease with motor fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safinamide as Add-On Therapy to Levodopa in Mid- to Late-Stage Parkinson's Disease Fluctuating Patients: Post hoc Analyses of Studies 016 and SETTLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safinamide Modulates Striatal Glutamatergic Signaling in a Rat Model of Levodopa-Induced Dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hcplive.com [hcplive.com]
- 9. hcplive.com [hcplive.com]
- 10. mdpi.com [mdpi.com]
- 11. ajmc.com [ajmc.com]
- To cite this document: BenchChem. [Safinamide Demonstrates Superior Efficacy Over Placebo in Managing Parkinson's Disease Symptoms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662184#safinamide-versus-placebo-efficacy-in-double-blind-randomized-controlled-trials>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)